molecular formula C7H5BrN2OS B13549243 3-(3-Bromothiophen-2-yl)isoxazol-5-amine

3-(3-Bromothiophen-2-yl)isoxazol-5-amine

Cat. No.: B13549243
M. Wt: 245.10 g/mol
InChI Key: FGMLKWYQYCYDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features both a thiophene and an oxazole ring. The presence of bromine in the thiophene ring and an amine group in the oxazole ring makes this compound particularly interesting for various chemical reactions and applications. This compound is often studied for its potential in medicinal chemistry and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromothiophen-2-yl)-1,2-oxazol-5-amine typically involves the formation of the thiophene ring followed by the introduction of the oxazole ring. One common method involves the reaction of 3-bromothiophene-2-carbaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of glacial acetic acid as a catalyst and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, can be employed to introduce various functional groups into the thiophene ring, thereby diversifying the compound’s applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to introduce various functional groups.

    Glacial Acetic Acid: Acts as a catalyst in the cyclization of oximes to form oxazole rings.

    Hydroxylamine: Used in the formation of oximes from aldehydes.

Major Products Formed

    Substituted Thiophenes: Formed through nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Amines: Formed through reduction reactions.

Scientific Research Applications

3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-bromothiophen-2-yl)-1,2-oxazol-5-amine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the bromine atom and the oxazole ring allows for interactions with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine is unique due to the presence of both the thiophene and oxazole rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(3-bromothiophen-2-yl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c8-4-1-2-12-7(4)5-3-6(9)11-10-5/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMLKWYQYCYDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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